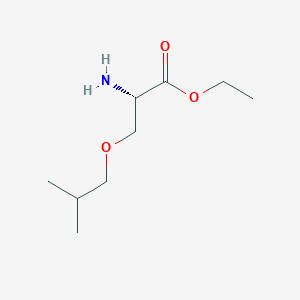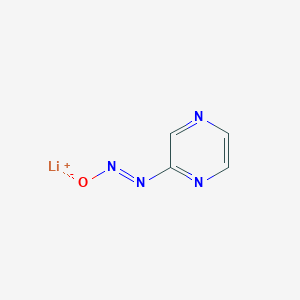
lithium(1+) (E)-(pyrazin-2-yl)diazenolate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Lithium(1+) (E)-(pyrazin-2-yl)diazenolate is an organolithium compound characterized by the presence of a lithium ion coordinated to a pyrazinyl diazenolate moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of lithium(1+) (E)-(pyrazin-2-yl)diazenolate typically involves the reaction of pyrazin-2-yldiazonium salts with lithium reagents under controlled conditions. One common method includes the use of lithium diisopropylamide (LDA) as a base to deprotonate the diazonium salt, followed by the addition of lithium chloride to form the desired product. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation and moisture interference.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactions using similar synthetic routes as described above. The process is optimized for yield and purity, often involving purification steps such as recrystallization or chromatography to isolate the compound from by-products and unreacted starting materials.
化学反応の分析
Types of Reactions
Lithium(1+) (E)-(pyrazin-2-yl)diazenolate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrazinyl diazenium salts.
Reduction: Reduction reactions can convert the diazenolate moiety to hydrazine derivatives.
Substitution: Nucleophilic substitution reactions can replace the lithium ion with other cations or functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be employed under mild conditions to achieve substitution reactions.
Major Products Formed
Oxidation: Pyrazinyl diazenium salts.
Reduction: Hydrazine derivatives.
Substitution: Various substituted pyrazinyl derivatives depending on the reagents used.
科学的研究の応用
Lithium(1+) (E)-(pyrazin-2-yl)diazenolate has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis for the formation of complex molecules.
Biology: Investigated for its potential role in biochemical pathways and as a probe for studying enzyme mechanisms.
Medicine: Explored for its potential therapeutic effects, particularly in the modulation of neurotransmitter systems.
Industry: Utilized in the development of advanced materials, including polymers and catalysts.
作用機序
The mechanism of action of lithium(1+) (E)-(pyrazin-2-yl)diazenolate involves its interaction with molecular targets such as enzymes and receptors. The compound can modulate enzymatic activity by binding to active sites or altering the conformation of the enzyme. In biological systems, it may influence signaling pathways by interacting with neurotransmitter receptors or ion channels, leading to changes in cellular function and communication.
類似化合物との比較
Similar Compounds
Lithium(1+) (E)-(pyridin-2-yl)diazenolate: Similar structure but with a pyridine ring instead of pyrazine.
Lithium(1+) (E)-(quinolin-2-yl)diazenolate: Contains a quinoline ring, offering different electronic properties.
Lithium(1+) (E)-(benzothiazol-2-yl)diazenolate: Features a benzothiazole ring, providing unique reactivity.
Uniqueness
Lithium(1+) (E)-(pyrazin-2-yl)diazenolate is unique due to its specific electronic configuration and reactivity profile, which make it particularly useful in certain synthetic applications and research contexts. Its ability to undergo diverse chemical reactions and interact with various molecular targets sets it apart from other similar compounds.
特性
分子式 |
C4H3LiN4O |
|---|---|
分子量 |
130.1 g/mol |
IUPAC名 |
lithium;oxido(pyrazin-2-yl)diazene |
InChI |
InChI=1S/C4H4N4O.Li/c9-8-7-4-3-5-1-2-6-4;/h1-3H,(H,6,7,9);/q;+1/p-1 |
InChIキー |
BVNFHARGEOGNAH-UHFFFAOYSA-M |
正規SMILES |
[Li+].C1=CN=C(C=N1)N=N[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![5-[4-Chloro-2-methyl-5-(propan-2-yl)phenoxy]pentanoic acid](/img/structure/B15305680.png)

![methyl (3R)-3-amino-3-[4-(trifluoromethyl)phenyl]propanoate hydrochloride](/img/structure/B15305694.png)
![Ethyl 6-azaspiro[3.4]octane-5-carboxylate](/img/structure/B15305695.png)
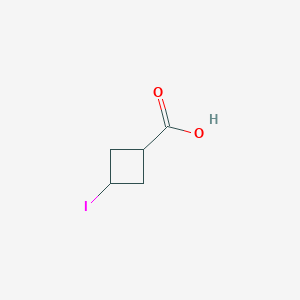
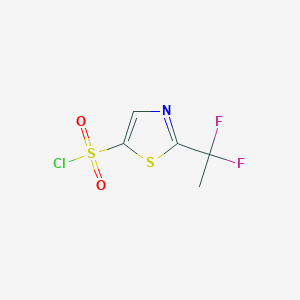
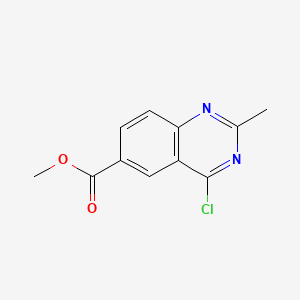
![5-Fluorofuro[3,2-b]pyridine-2-carboxylic acid](/img/structure/B15305712.png)
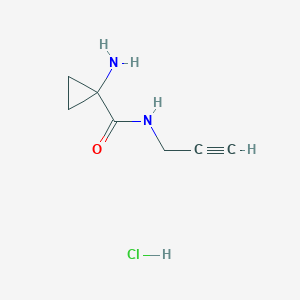


![tert-butyl N-[(3,3-difluoro-1-formylcyclobutyl)methyl]carbamate](/img/structure/B15305745.png)
